molecular formula C23H24ClN3O2S B2456129 N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride CAS No. 1215684-29-9

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride

Cat. No.: B2456129
CAS No.: 1215684-29-9
M. Wt: 441.97
InChI Key: RREDYJHMWBWRLR-UHFFFAOYSA-N
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Description

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride is a potent and selective ATP-competitive inhibitor of the dual-specificity tyrosine phosphorylation-regulated kinase DYRK1A. This compound has emerged as a critical pharmacological tool for dissecting the complex physiological and pathological roles of DYRK1A, a kinase implicated in multiple central nervous system functions and disease states. Its primary research value lies in modeling and investigating Down syndrome phenotypes, as DYRK1A is a dosage-sensitive gene located on chromosome 21 , and its overexpression is linked to cognitive deficits. By inhibiting DYRK1A, this compound facilitates studies aimed at understanding and potentially mitigating neurodevelopmental and neurodegenerative pathways. Furthermore, its application extends to the field of oncology, where DYRK1A inhibition is being explored as a therapeutic strategy, particularly in hematological malignancies and solid tumors , due to its role in regulating cell cycle progression and transcription. The mechanistic action of this inhibitor allows researchers to probe DYRK1A's involvement in tau protein phosphorylation, a key process in Alzheimer's disease pathogenesis, and its regulation of nuclear factor of activated T cells (NFAT) transcription factors, which are vital for immune response and cell differentiation. This makes it an indispensable compound for advancing our understanding of kinase biology in health and disease.

Properties

IUPAC Name

N-[2-(dimethylamino)ethyl]-N-(5-methoxy-1,3-benzothiazol-2-yl)naphthalene-1-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O2S.ClH/c1-25(2)13-14-26(23-24-20-15-17(28-3)11-12-21(20)29-23)22(27)19-10-6-8-16-7-4-5-9-18(16)19;/h4-12,15H,13-14H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RREDYJHMWBWRLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN(C1=NC2=C(S1)C=CC(=C2)OC)C(=O)C3=CC=CC4=CC=CC=C43.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24ClN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(dimethylamino)ethyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1-naphthamide hydrochloride is a synthetic compound notable for its complex molecular structure and significant biological activities. This compound features a dimethylamino group, a benzo[d]thiazole moiety, and a naphthalene substituent, which may contribute to its pharmacological potential. The exploration of its biological activity is crucial for understanding its therapeutic applications, particularly in oncology and anti-inflammatory contexts.

  • Molecular Formula : C₁₈H₁₈ClN₃O₂S
  • Molecular Weight : Approximately 449.0 g/mol
  • CAS Number : 1216662-82-6

The compound exhibits various biological activities primarily through its interaction with specific cellular pathways:

  • Anticancer Activity :
    • Studies have shown that derivatives of benzothiazole, including this compound, can inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. For instance, compounds similar to this compound have been observed to significantly impact human cancer cell lines such as A431 (epidermoid carcinoma) and A549 (non-small cell lung cancer) .
  • Anti-inflammatory Effects :
    • The compound has demonstrated the ability to reduce inflammatory cytokines such as IL-6 and TNF-α in macrophage models, indicating its potential for treating inflammatory diseases .
  • Cell Migration Inhibition :
    • The scratch wound healing assay has shown that this compound can hinder the migration of cancer cells, which is crucial in metastasis prevention .

Table 1: Summary of Biological Activities

Activity TypeObservationsReference
AnticancerInhibits proliferation in A431 and A549 cells
Apoptosis InductionPromotes apoptosis at concentrations of 1-4 μM
Anti-inflammatoryDecreases IL-6 and TNF-α levels
Migration InhibitionReduces cell migration in scratch assays

Case Studies

A study focused on the synthesis and evaluation of novel benzothiazole derivatives highlighted the promising anticancer properties of compounds structurally related to this compound. Compound B7 from this study exhibited significant inhibition of cancer cell proliferation and reduced inflammatory responses, positioning it as a candidate for dual-action cancer therapy .

Preparation Methods

Acid Chloride Method

  • 1-Naphthoyl Chloride Synthesis :

    • React 1-naphthoic acid (1.0 eq) with SOCl₂ (3.0 eq) in refluxing toluene (80°C, 2 h)
    • Distill excess SOCl₂ under vacuum to obtain 95–97% pure chloride
  • Amide Bond Formation :

    • Combine N-(2-(dimethylamino)ethyl)-5-methoxybenzo[d]thiazol-2-amine (1.0 eq) with 1-naphthoyl chloride (1.05 eq)
    • Use Et₃N (2.5 eq) as base in anhydrous CH₂Cl₂ at −10°C → rt for 8 h
    • Yield: 71–75% after aqueous workup

Carbodiimide-Mediated Coupling

For acid-sensitive substrates:

  • Activate 1-naphthoic acid (1.0 eq) with EDCI (1.2 eq) and HOBt (1.1 eq) in DMF
  • Add amine component (1.0 eq) and stir at 25°C for 18 h
  • Yield: 82–85% with reduced epimerization risk

Hydrochloride Salt Preparation

Final protonation is critical for solubility and stability:

  • Gas-Phase HCl Treatment :

    • Dissolve free base (1.0 eq) in anhydrous EtOAc (10 vol)
    • Bubble HCl gas until pH ≈1 (monitored by litmus)
    • Filter precipitate, wash with cold EtOAc (3×), dry under vacuum
    • Salt purity: ≥99.5% by ion chromatography
  • Aqueous HCl Crystallization :

    • Mix free base with 1M HCl (1.1 eq) in EtOH:H₂O (4:1)
    • Concentrate to 50% volume, cool to 4°C for 12 h
    • Isolate crystals via vacuum filtration (78–83% recovery)

Analytical Characterization

Critical quality control parameters include:

Parameter Method Specification
Identity ¹H/¹³C NMR Full spectral match
Purity HPLC-UV (254 nm) ≥99.0% area
Chloride Content Ion Chromatography 7.8–8.2% w/w
Residual Solvents GC-FID <500 ppm total
Crystal Form PXRD Match reference pattern

Stability studies indicate the hydrochloride salt remains intact for >24 months at 25°C/60% RH when stored in amber glass with desiccant.

Scale-Up Considerations

Pilot plant data (10 kg batch) reveals key process parameters:

  • Critical Quality Attributes :

    • Reaction temp during acylation: 20±2°C
    • HCl gas flow rate: 0.8–1.2 L/min
    • Drying conditions: 40°C under N₂ for 48 h
  • Environmental Controls :

    • VOC emissions: <50 mg/m³ via condenser trapping
    • Waste stream: Neutralize with NaHCO₃ before disposal

Comparative Method Analysis

A recent study (2024) compared four synthetic routes:

Method Overall Yield Purity Cost Index
Acid chloride (batch) 62% 98.7% 1.00
EDCI/HOBt (flow) 78% 99.3% 1.45
Enzymatic coupling 41% 99.8% 3.20
Photoredox catalysis 55% 97.9% 2.10

The acid chloride route remains preferred for large-scale production despite lower yields due to reagent costs in alternative methods.

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